molecular formula C11H12N2O2 B2439745 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione CAS No. 91091-19-9

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B2439745
CAS No.: 91091-19-9
M. Wt: 204.229
InChI Key: LRJIDSGEYCYJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound is characterized by a pyrrolidine ring substituted with an amino group and a methyl group on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of 4-amino-2-methylbenzoic acid with pyrrolidine-2,5-dione under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a temperature of around 100°C for several hours to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(4-Amino-2-methylphenyl)pyrrolidine-2,3-dione
  • 1-(4-Amino-2-methylphenyl)pyrrolidine-2,4-dione

Comparison: 1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione is unique due to the position of the dione group on the pyrrolidine ring. This structural difference can significantly impact its chemical reactivity and biological activity compared to its analogs. For instance, the 2,5-dione isomer may exhibit different binding affinities and selectivities towards biological targets compared to the 2,3-dione and 2,4-dione isomers .

Properties

IUPAC Name

1-(4-amino-2-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJIDSGEYCYJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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